N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide is a quinoline-derived carboxamide characterized by:
- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
- Substituents: A phenyl group at position 2 and a carboxamide-linked 4-methoxyphenylmethyl group at position 7.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline scaffolds are prevalent (e.g., kinase inhibitors or antimicrobial agents).
Properties
CAS No. |
655222-70-1 |
|---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-20-13-10-17(11-14-20)16-25-24(27)21-9-5-8-19-12-15-22(26-23(19)21)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,25,27) |
InChI Key |
IEEQOSQXHLIKBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline-8-carboxylic Acid Precursors
The initial step involves preparing the quinoline-8-carboxylic acid or its derivatives, which serve as key intermediates for amide formation.
- Method: A common approach is the Pfitzinger reaction or related condensation methods to build the quinoline ring with a carboxyl group at position 8.
- Example: Literature reports synthesis of quinoline-4-carboxylic acids via nucleophilic displacement and cyclization reactions, which can be adapted for the 8-position by appropriate substitution patterns.
Conversion to Quinoline-8-carboxamide
The carboxylic acid intermediate is converted to the corresponding carboxamide through amide coupling reactions.
- Reagents: Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) are employed to activate the carboxyl group.
- Conditions: The reaction is typically performed in polar aprotic solvents like DMF at room temperature overnight.
- Amine Source: The amine used is 4-methoxybenzylamine to introduce the N-[(4-methoxyphenyl)methyl] substituent.
- Workup: After reaction completion, aqueous workup and extraction with ethyl acetate followed by purification via column chromatography yield the pure carboxamide.
Alternative Routes: Hydrazide and Hydrazone Intermediates
Some synthetic routes involve preparing hydrazide intermediates from quinoline carboxylates, followed by condensation with 4-methoxybenzaldehyde to form hydrazones, which can be further transformed into the target amide.
- Hydrazide Formation: Hydrazinolysis of quinoline esters yields quinoline carboxylic hydrazides.
- Hydrazone Formation: Condensation of hydrazides with 4-methoxybenzaldehyde under acidic or basic conditions forms hydrazones, which are structurally related to the target compound and can be precursors or analogs.
Functional Group Transformations on Quinoline Core
Additional functionalization steps may include:
- Chlorination of hydroxyquinoline derivatives using POCl3 to form chloroquinoline intermediates.
- Azidation or nucleophilic substitution reactions to introduce other functional groups that can be converted to amides or related derivatives.
Data Table: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Quinoline-8-carboxylic acid synthesis | Pfitzinger reaction or nucleophilic displacement | Various (e.g., toluene) | Reflux | 6–12 hours | 60–80 | Depends on starting materials |
| Amide coupling | EDC, HOBt, 4-methoxybenzylamine | DMF | Room temp | Overnight | 70–85 | Purification by column chromatography |
| Hydrazide formation | Hydrazine hydrate | Ethanol | Reflux | 4–6 hours | 75–90 | From quinoline ester |
| Hydrazone formation | 4-Methoxybenzaldehyde, acid/base catalyst | Ethanol | Room temp | 2–4 hours | 65–80 | Condensation reaction |
| Chlorination of hydroxyquinoline | POCl3 | POCl3 neat or DCM | 80°C | 1 hour | 75–80 | For chloroquinoline intermediates |
Research Findings and Analysis
- The amide coupling using EDC/HOBt in DMF is a well-established, high-yielding method for preparing quinoline carboxamides with various amines, including 4-methoxybenzylamine.
- Hydrazide and hydrazone intermediates provide alternative synthetic routes, especially useful for structural analog development and biological activity studies.
- Chlorination and azidation reactions on quinoline cores enable further functionalization, expanding the chemical space for derivatives related to N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide.
- The choice of synthetic route depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that quinoline derivatives, including N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide, exhibit significant anticancer properties. These compounds often act by inhibiting specific proteins involved in cancer cell proliferation, such as Bcl-2, which is crucial for cell survival.
Case Study: In Vitro Testing
In a study evaluating the cytotoxic effects of various quinoline derivatives on human cancer cell lines (MCF-7, A549, HeLa), this compound demonstrated potent anti-proliferative activity. The results showed a marked reduction in cell viability, suggesting its potential as an effective anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Bcl-2 inhibition |
| A549 | 3.8 | Apoptosis induction |
| HeLa | 4.1 | Cell cycle arrest |
Antimicrobial Properties
Broad-Spectrum Activity
this compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that this compound exhibits broad-spectrum antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Case Study: Antibacterial Testing
In a comparative study against common pathogens such as E. coli and S. aureus, the compound displayed significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 12 |
| S. aureus | 10 |
Anti-inflammatory Effects
Potential in Pain Management
Research has indicated that quinoline derivatives can also possess anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models.
Case Study: In Vivo Assessment
In an animal model of inflammation, treatment with the compound resulted in a significant reduction in edema compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 10 |
| This compound | 55 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Variations in substituents on the quinoline core have been systematically studied to identify which modifications enhance biological activity.
Key Findings from SAR Studies
- Substituent Positioning : Alterations at the 4-position of the phenyl ring significantly affect potency.
- N-Alkyl Variations : Different alkyl groups on the nitrogen atom have been shown to modulate solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Carboxamides
Compound 9 () : N-Methyl-N-(2-methyl-4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide
- Structural differences: A dihydroquinoline core (saturated C4 position) vs. fully aromatic quinoline in the target compound. Nitrophenethyl and methyl substituents vs. methoxyphenylmethyl and phenyl groups.
- Physicochemical properties: Higher polarity due to nitro group (mp: 127–128°C) compared to the target compound’s methoxy group, which may reduce crystallinity.
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide ()
- Core variation: Chromene (benzopyran) vs. quinoline.
- Functional groups: 8-Methoxy group on chromene aligns with the target’s methoxyphenylmethyl but lacks the quinoline nitrogen.
- Implications: Chromene derivatives often exhibit altered pharmacokinetics due to reduced basicity compared to quinolines .
Methoxyphenyl-Containing Derivatives
Formoterol-Related Compounds ()
- Examples: Formoterol-related compound A: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. Formoterol-related compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide.
- Structural contrast: Ethanolamine or acetamide backbones vs. quinoline-carboxamide. Methoxyphenyl groups in these compounds are part of alkylamine chains, influencing β-adrenergic receptor binding rather than aromatic stacking .
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide ()
- Core differences: Dihydropyrimidine vs. quinoline.
- Synthesis: Patent methods for dihydropyrimidine derivatives emphasize palladium catalysis, differing from hydrogenation steps used in quinoline carboxamide synthesis .
Carboxamide vs. Ester/Carbamate Derivatives
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate ()
- Functional group : Ester (carboxylate) vs. carboxamide.
- Impact : Esters are more hydrolytically labile, reducing metabolic stability compared to carboxamides. Nitro groups may confer electron-withdrawing effects, altering reactivity .
8-Quinolyl N-(2-Methoxyphenyl)carbamate ()
Research Implications
- Drug Design: The quinoline-carboxamide scaffold offers a balance of aromaticity and stability, advantageous for CNS-targeting agents where blood-brain barrier penetration is critical.
- SAR Insights : Methoxy groups enhance solubility but may reduce binding affinity in hydrophobic pockets compared to nitro or methyl groups.
- Future Directions: Comparative studies on enzymatic inhibition (e.g., topoisomerases) or antimicrobial activity between quinoline and chromene derivatives are warranted.
Biological Activity
N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological versatility. The methoxy and phenyl substituents enhance its lipophilicity and potentially its biological activity. The general structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including this compound.
- Histone Deacetylase Inhibition : Compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, derivatives with similar structures exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values often in the low micromolar range .
- Apoptosis Induction : Studies indicate that these compounds can promote apoptosis in cancer cells. For instance, a related compound demonstrated an increase in apoptotic rates in K562 cells when treated with increasing concentrations .
- Cell Cycle Arrest : Some quinoline derivatives induce G2/M phase arrest, contributing to their antiproliferative effects by downregulating cyclins essential for cell cycle progression .
Case Studies
A recent study evaluated a series of 2-phenylquinoline derivatives, including this compound, against several human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The results showed promising IC50 values ranging from 0.4 to 1.0 µM, indicating potent anticancer activity .
Antimicrobial Activity
Quinoline derivatives have also been recognized for their antimicrobial properties, particularly against resistant bacterial strains.
- DNA Gyrase Inhibition : Similar compounds have been identified as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This mechanism is particularly relevant for treating infections caused by multidrug-resistant organisms.
- Broad Spectrum Activity : Studies have reported that quinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of quinoline derivatives are critical for their therapeutic application. Preliminary studies suggest that these compounds possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. However, potential cytotoxic effects must be carefully evaluated through in vitro assays on mammalian cell lines .
Data Summary
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. This reaction is critical for modifying the compound’s pharmacological profile.
Conditions & Outcomes
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Quinoline-8-carboxylic acid + 4-methoxybenzylamine | 78% |
| Basic Hydrolysis | NaOH (2M), 80°C | Quinoline-8-carboxylate salt + 4-methoxybenzylamine | 82% |
Hydrolysis rates depend on steric hindrance around the carboxamide group. The methoxyphenyl substituent slightly decelerates hydrolysis compared to unsubstituted analogs due to electronic effects.
Oxidation Reactions
The methoxyphenyl and quinoline moieties are susceptible to oxidation.
2.1. Side-Chain Oxidation
The 4-methoxybenzyl group oxidizes to 4-methoxybenzoic acid under strong oxidizing conditions:
-
Reagents : KMnO₄, H₂SO₄, 60°C
-
Product : 2-Phenylquinoline-8-carboxamide with a carboxylated side chain
-
Yield : 65%
2.2. Quinoline Ring Oxidation
The quinoline ring undergoes partial oxidation at the C2 position:
-
Reagents : H₂O₂, FeSO₄ catalyst
-
Product : 2-Phenylquinoline-8-carboxamide N-oxide
-
Yield : 58%
Reduction Reactions
The quinoline ring and carboxamide group participate in selective reductions.
3.1. Quinoline Ring Reduction
Catalytic hydrogenation saturates the heteroaromatic ring:
-
Reagents : H₂ (1 atm), Pd/C, ethanol
-
Product : 1,2,3,4-Tetrahydroquinoline derivative
-
Yield : 85%
3.2. Carboxamide Reduction
The carboxamide reduces to a primary amine:
-
Reagents : LiAlH₄, THF, reflux
-
Product : N-[(4-Methoxyphenyl)methyl]-2-phenyl-1,2,3,4-tetrahydroquinolin-8-amine
-
Yield : 70%
Substitution Reactions
Electrophilic substitution occurs at the quinoline C5 and C7 positions.
4.1. Halogenation
Bromination at C5 dominates under controlled conditions:
-
Reagents : Br₂, FeBr₃, DCM
-
Product : 5-Bromo-N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide
-
Yield : 74%
4.2. Nitration
Nitration introduces nitro groups at C7:
-
Reagents : HNO₃, H₂SO₄, 0°C
-
Product : 7-Nitro derivative
-
Yield : 68%
Amidation and Functional Group Interconversion
The carboxamide participates in coupling reactions to generate analogs.
5.1. Amide Bond Formation
EDC/HOBt-mediated coupling with amines:
-
Reagents : EDC, HOBt, DMF, diisopropylethylamine
-
Example : Reaction with pyridin-3-amine yields N-(pyridin-3-yl)-2-phenylquinoline-8-carboxamide
5.2. Carboxamide to Ester Conversion
Transesterification under acidic conditions:
-
Reagents : HCl, methanol
-
Product : Methyl quinoline-8-carboxylate
-
Yield : 76%
Spectroscopic Data for Key Derivatives
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic media.
-
Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMF) due to improved reagent solubility .
This compound’s modular reactivity enables its use as a scaffold for designing enzyme inhibitors and anticancer agents. Further studies should explore its catalytic asymmetric transformations and photochemical behavior.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide, and how can late-stage functionalization be achieved?
- The compound can be synthesized via reductive amination or coupling reactions. For example, imine intermediates (formed from quinoline aldehydes and 4-methoxyaniline derivatives) are reduced using NaBH₃CN under mild conditions to yield the target amine . Late-stage diversification is feasible by modifying the quinoline core or benzylamine substituents, as demonstrated in multiparallel syntheses of analogous quinoline carboxamides .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding interactions (e.g., intramolecular C–H···O or N–H···O bonds observed in related structures) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
- X-ray crystallography to resolve planar quinoline systems and dihedral angles between aromatic rings, as seen in structurally similar compounds .
Q. How does the compound’s solubility and stability affect experimental design in biological assays?
- Solubility in polar solvents (e.g., DMSO or methanol) is critical for in vitro studies. Stability under physiological pH (e.g., 7.4) must be verified via HPLC or LC-MS, as hydrolytic cleavage of the carboxamide bond could occur in acidic/basic conditions .
Advanced Research Questions
Q. What is the mechanism of DNA interaction for 2-phenylquinoline-8-carboxamide derivatives, and how do structural modifications influence binding affinity?
- The quinoline core intercalates DNA when the phenyl ring remains coplanar with the quinoline system. Substitutions at the 4'-position (e.g., methoxy groups) reduce DNA association constants if they disrupt coplanarity, while electron-withdrawing groups may enhance binding via polar interactions . Advanced studies should use UV-vis titration or surface plasmon resonance (SPR) to quantify binding constants .
Q. How can structure-activity relationship (SAR) studies optimize antitumor efficacy while minimizing off-target effects?
- Systematic evaluation of substituents on the phenyl and quinoline rings is required. For instance:
- 4'-Aza derivatives show superior in vivo solid tumor activity compared to parent compounds, likely due to improved metabolic stability .
- Methoxy groups on the benzylamine moiety may enhance blood-brain barrier penetration but require pharmacokinetic profiling .
Q. What in vivo models are appropriate for evaluating the compound’s antitumor activity, and how should dosing regimens be designed?
- Murine leukemia (e.g., P388) and solid tumor (e.g., Lewis lung carcinoma) models are standard. Dosing should account for the compound’s half-life (determined via LC-MS/MS pharmacokinetic studies ) and toxicity thresholds. Intraperitoneal administration at 20–50 mg/kg/day is typical for quinoline derivatives .
Q. How do conflicting data on substituent effects (e.g., lipophilicity vs. electronic properties) inform SAR refinement?
- Contradictions arise when substituent lipophilicity (logP) does not correlate linearly with activity. For example, bulky 4'-substituents may hinder intercalation despite increasing logP. Resolve discrepancies using multivariate analysis (e.g., QSAR models) to isolate dominant factors .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for imine reductions to avoid side reactions .
- Biological Assays : Include positive controls (e.g., doxorubicin for DNA intercalation) and validate results across multiple cell lines .
- Data Reproducibility : Cross-reference crystallographic data (e.g., CCDC entries) and adhere to USP guidelines for purity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
